6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole
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Overview
Description
6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
Similar compounds, such as imidazopyridine derivatives, have been investigated as corrosion inhibitors of mild steel .
Mode of Action
It’s worth noting that related compounds, such as imidazopyridine derivatives, have been found to interact with their targets through adsorption on the mild steel surface . This interaction obeys the Langmuir adsorption isotherm .
Biochemical Pathways
Similar compounds, such as imidazopyridine derivatives, have been found to influence the corrosion process of mild steel in a hydrochloric acid medium .
Result of Action
Related compounds, such as imidazopyridine derivatives, have been found to be effective corrosion inhibitors .
Action Environment
The action of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole can be influenced by environmental factors. For instance, related compounds, such as imidazopyridine derivatives, have been studied in a hydrochloric acid solution at various temperatures . These studies suggest that the environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting biomolecules .
Cellular Effects
It is plausible that it could influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or causing changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzimidazole ring. The final product is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)benzimidazole: Lacks the hydroxy group, which may affect its biological activity and binding affinity.
6-Chloro-1-hydroxybenzimidazole: Lacks the 4-chlorophenyl group, which may influence its chemical properties and applications.
4-Chloro-2-phenylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole is unique due to the presence of both chlorine atoms and a hydroxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17(13)18/h1-7,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMMSGPBDXPKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2O)C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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